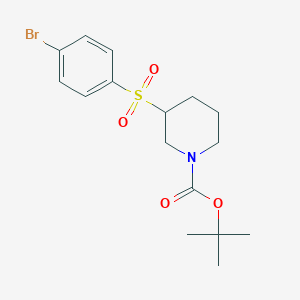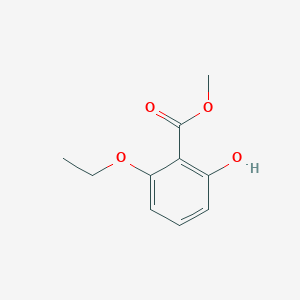![molecular formula C12H23N3O B13985311 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound with the molecular formula C12H23N3O. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both amino and ketone functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with appropriate reagents to introduce the propan-1-one moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 8-amino-2-azaspiro[4.5]decan-1-one
- 2,8-diazaspiro[4.5]decan-1-one derivatives
- 8-oxa-2-azaspiro[4.5]decane derivatives
Uniqueness
What sets 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one apart from similar compounds is its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-9(13)11(16)15-7-6-12(8-15)4-2-10(14)3-5-12/h9-10H,2-8,13-14H2,1H3 |
InChI Key |
MIYRXNKEXNPZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCC(CC2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)
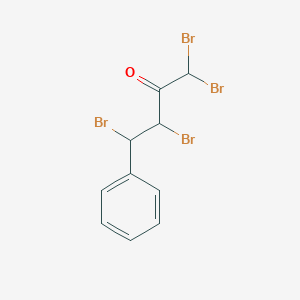
![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)

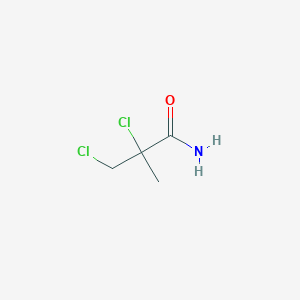

![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
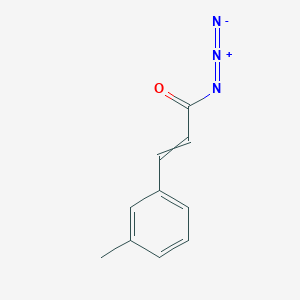
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
